Bienvenue dans la boutique en ligne BenchChem!

T-448

LSD1 inhibitor thrombocytopenia hematological safety

Substituting T-448 with standard LSD1 inhibitors introduces a quantifiable risk of hematotoxicity due to GFI1B complex disruption. T-448 is specifically engineered to retain potent enzymatic inhibition (IC50 22 nM) while sterically preserving the LSD1-GFI1B complex, ensuring a superior hematological safety profile even at high doses (100 mg/kg/day). Essential for chronic in vivo CNS studies where thrombocytopenia would confound behavioral endpoints.

Molecular Formula C17H20N4OS
Molecular Weight 328.4 g/mol
Cat. No. B3028095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448
Molecular FormulaC17H20N4OS
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4
InChIInChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1
InChIKeyHQRYNOVKRKLADI-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-448: LSD1 Inhibitor with Differentiated Hematological Safety Profile


T-448 (free base CAS 1597426-52-2; fumarate salt CAS 1597426-53-3) is an orally bioavailable, CNS-penetrant, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A), an H3K4 demethylase, with an IC50 of 22 nM (95% CI: 13–40 nM) [1]. The compound enhances H3K4 methylation in primary cultured rat neurons and increases brain H3K4 methylation in vivo . Unlike conventional tranylcypromine-based LSD1 inhibitors, T-448 exerts minimal disruption of the LSD1–GFI1B cofactor complex, a key mechanistic differentiator that translates to a superior hematological safety profile in preclinical models [2].

Why LSD1 Inhibitors Cannot Be Interchanged: The GFI1B Complex Liability and Hematotoxicity Risk


Procurement of an LSD1 inhibitor for CNS applications cannot rely on IC50 values alone. A critical and well-documented safety liability distinguishes LSD1 inhibitors: the disruption of the LSD1–GFI1B corepressor complex. Conventional tranylcypromine-derived irreversible inhibitors (e.g., ORY-1001, GSK-LSD1, INCB059872) bind to the FAD cofactor and induce dissociation of LSD1 from GFI1B, leading to thrombocytopenia and other hematological toxicities [1]. T-448 was specifically engineered via a phenotypic screening strategy to retain potent LSD1 enzyme inhibition (IC50 = 22 nM) while generating a compact formyl-FAD adduct that sterically preserves the LSD1–GFI1B complex integrity [2]. Consequently, substituting T-448 with a generic LSD1 inhibitor introduces a quantifiable risk of hematotoxicity that may confound CNS efficacy studies or render them non-viable.

Quantitative Differentiation of T-448 vs. LSD1 Inhibitor Comparators


Superior In Vivo Hematological Safety: T-448 vs. T-711 (Direct Head-to-Head Platelet Count Comparison)

In a direct head-to-head in vivo comparison in mice, T-448 demonstrated a markedly superior hematological safety profile relative to the racemic LSD1 inhibitor T-711. T-711 administered at 10 mg/kg/day or higher caused a statistically significant decrease in platelet numbers, confirming the thrombocytopenia liability associated with LSD1–GFI1B complex disruption. In contrast, T-448 administered at doses up to 100 mg/kg/day did not cause any change in blood cell numbers, including platelet counts [1]. This 10-fold higher tolerated dose without thrombocytopenia represents a critical safety margin differentiation.

LSD1 inhibitor thrombocytopenia hematological safety platelet count GFI1B complex

Preserved LSD1–GFI1B Complex Integrity: T-448 vs. T-711 (Mechanistic Basis for Hematological Safety)

The mechanistic basis for T-448's superior hematological safety was elucidated via GFI1 mRNA induction assays in TF-1a erythroblast cells—a validated surrogate marker of LSD1–GFI1B complex dissociation and hematotoxicity risk. T-711 induced a concentration-dependent, statistically significant increase in GFI1 mRNA expression, confirming disruption of the LSD1–GFI1B complex. In contrast, T-448 at concentrations up to 1 μM (well above its IC50 of 22 nM) did not induce any significant change in GFI1 mRNA levels relative to vehicle control [1]. Furthermore, T-448 pre-treatment (1 μM, 6 h) significantly attenuated T-711-induced GFI1 mRNA expression, demonstrating competitive occupancy of the LSD1 binding site without complex disruption [2].

LSD1 GFI1B protein-protein interaction cofactor complex hematotoxicity mechanism

High MAO-A/B Selectivity: T-448 vs. Class Baseline (>4,500-Fold Selectivity)

Many LSD1 inhibitors exhibit cross-reactivity with monoamine oxidases A and B (MAO-A/B)—FAD-dependent enzymes with high amino acid sequence homology to LSD1—potentially confounding CNS pharmacological readouts. T-448 was selected from a screening cascade that prioritized MAO-A/B selectivity. In direct biochemical assays, T-448 demonstrated more than 4,500-fold selectivity for LSD1 over MAO-A and MAO-B [1]. This level of selectivity exceeds typical thresholds for off-target liability concerns in CNS studies.

LSD1 selectivity MAO-A MAO-B off-target activity FAD-dependent enzymes

CNS Penetration and In Vivo Target Engagement: Dose-Dependent Brain H3K4 Methylation and Functional Rescue

T-448 was selected from an optimization campaign specifically for its brain penetration profile and demonstrated in vivo CNS target engagement. In NR1-hypo mice (an NMDA receptor hypofunction model relevant to schizophrenia and ASD), oral T-448 administration (1 and 10 mg/kg/day for 3 weeks) dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus [1]. Brain LSD1 inhibition was quantified at 49% (1 mg/kg) and 96% (10 mg/kg) in ICR mouse brain [2]. Functionally, T-448 produced a partial but statistically significant and dose-dependent rescue of correct choice rates in a cognitive task in NR1-hypo mice [3].

CNS penetration H3K4 methylation target engagement NMDA receptor hypofunction learning and memory

Minimal LSD1–GFI1B Complex Disruption: T-448 vs. T-711 (IP Analysis)

Immunoprecipitation (IP) analysis in TF-1a cells provided direct protein-level evidence of T-448's minimal impact on LSD1–GFI1B complex integrity. T-711 treatment (1 μM, 17 h) robustly reduced the interaction between LSD1 and GFI1B, as expected for a tranylcypromine-based irreversible inhibitor. In contrast, T-448 at the same concentration showed no significant disruption of the LSD1–GFI1B complex [1]. Moreover, T-448 pre-treatment inhibited T-711-induced dissociation, confirming competitive binding without complex destabilization [2].

LSD1 GFI1B co-immunoprecipitation protein complex hematotoxicity

Optimal Scientific and Preclinical Applications for T-448 Based on Differentiated Evidence


CNS Disorders Requiring LSD1 Inhibition with Minimal Hematological Confounding

T-448 is uniquely suited for chronic in vivo CNS studies in rodents where hematological toxicity would otherwise confound interpretation of behavioral or cognitive endpoints. The compound's demonstrated lack of platelet count reduction at doses up to 100 mg/kg/day—in contrast to T-711 which induces thrombocytopenia at ≥10 mg/kg/day—enables dosing regimens that achieve sustained brain target engagement (49–96% LSD1 inhibition) without hematopoietic complications [1]. Applications include preclinical models of schizophrenia (NMDA receptor hypofunction), autism spectrum disorders, and neurodevelopmental conditions where epigenetic dysregulation is implicated.

Mechanistic Studies of LSD1–Cofactor Complex Biology and Hematotoxicity Liability

For researchers investigating the structure–activity relationships governing LSD1–GFI1B complex disruption versus preservation, T-448 serves as an essential comparator tool compound. Unlike conventional tranylcypromine-based inhibitors (e.g., T-711, ORY-1001, GSK-LSD1) that disrupt the LSD1–GFI1B complex and induce GFI1 mRNA, T-448 binds irreversibly to FAD while generating a compact formyl-FAD adduct that sterically preserves the complex [2]. This enables parallel experiments where LSD1 enzymatic inhibition is achieved with (T-711) or without (T-448) cofactor complex disruption, allowing dissection of on-target enzymatic vs. complex-disruption-mediated effects.

Epigenetic Tool Compound for H3K4 Methylation Studies in Neuronal Systems

T-448 is validated for H3K4 methylation studies in both primary neuronal cultures and brain tissue. In primary cultured rat neurons, T-448 at concentrations ≥0.1 μM significantly increased H3K4me2 at the Ucp2 gene upstream region and enhanced Ucp2 mRNA expression [3]. In vivo, oral T-448 administration increased H3K4me2 levels around neural plasticity-related genes (Bdnf, Arc, Fos) in the hippocampus [4]. The compound's high MAO-A/B selectivity (>4,500-fold) reduces the risk of off-target effects that could confound epigenetic readouts, making it suitable for chromatin immunoprecipitation (ChIP) and gene expression studies focused on LSD1-mediated H3K4 demethylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.